molecular formula C14H15NO3S B290715 N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide

N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide

Cat. No. B290715
M. Wt: 277.34 g/mol
InChI Key: TUCMHJHBHMWLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide, also known as AH7614, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. It has been studied as a potential treatment for various diseases such as arthritis, cancer, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce inflammation by inhibiting the activity of COX-2, which in turn reduces the production of prostaglandins. This compound has also been found to possess antioxidant properties, which may contribute to its therapeutic effects. In addition, N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has been found to be well-tolerated by animals in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a high yield and purity, making it easy to obtain and work with. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its potential applications in the treatment of various diseases such as arthritis, cancer, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide in humans. Overall, the research on N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2-methylbenzenesulfonyl chloride with 2-amino-4-methylphenol in the presence of a base such as triethylamine. The reaction proceeds through an intermediate sulfonylurea, which is then hydrolyzed to form the final product. The yield of the synthesis method is generally high, and the purity of the compound can be easily achieved through recrystallization.

properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-7-8-13(16)12(9-10)15-19(17,18)14-6-4-3-5-11(14)2/h3-9,15-16H,1-2H3

InChI Key

TUCMHJHBHMWLNU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC=CC=C2C

Origin of Product

United States

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